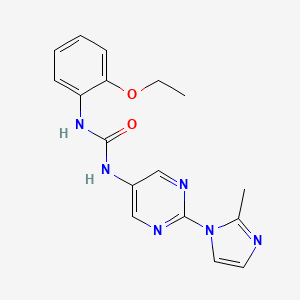![molecular formula C19H21N3O3S2 B2409595 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide CAS No. 1252820-15-7](/img/structure/B2409595.png)
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are known for their antitumor properties .
Synthesis Analysis
Thieno[3,2-d]pyrimidine derivatives have been synthesized via structural modifications of tazemetostat . An efficient approach to quinazolin-4(3H)-ones, which are structurally similar, was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystallography
The compound falls within a class of molecules that have been the subject of synthesis and crystallographic analysis to understand their structural characteristics. Studies such as those by Subasri et al. (2017) and (2016) have elucidated the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, providing insights into their conformation, molecular interactions, and potential for further chemical modifications (Subasri et al., 2017) (Subasri et al., 2016).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, the structural motif of this compound has served as a backbone for the development of new therapeutics. For instance, Gangjee et al. (2007) have designed classical and nonclassical analogues targeting dihydrofolate reductase (DHFR) inhibitors and antitumor agents, highlighting the versatility of this scaffold in drug design (Gangjee et al., 2007). Furthermore, compounds with the thieno[2,3-d]pyrimidine backbone have been explored for their antimicrobial activity, indicating their potential as broad-spectrum agents (Hossan et al., 2012).
Anticancer and Antimicrobial Potential
Research on thieno[2,3-d]pyrimidine derivatives has revealed their promise as anticancer and antimicrobial agents. Studies like those by Hafez and El-Gazzar (2017) have synthesized derivatives displaying significant activity against cancer cell lines and bacterial strains, underscoring the therapeutic potential of these compounds in addressing diverse diseases (Hafez & El-Gazzar, 2017).
Fluorescence and Computational Analysis
The unique structural features of the thieno[2,3-d]pyrimidine compounds also lend themselves to applications in fluorescence and computational analysis. Yokota et al. (2012) synthesized fluorescent compounds based on the benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, demonstrating the utility of these molecules in materials science and molecular imaging (Yokota et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-25-10-5-9-20-16(23)13-27-19-21-15-8-11-26-17(15)18(24)22(19)12-14-6-3-2-4-7-14/h2-4,6-8,11H,5,9-10,12-13H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEKWAQQPYTGBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)SC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2409512.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate](/img/structure/B2409515.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409519.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2409523.png)
![Ethyl 3-(4-methylphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2409525.png)
![N-(1-Cyanocyclohexyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2409527.png)

![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2409529.png)
![N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2409530.png)


![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2409534.png)
